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Compound of Interest

Compound Name: CPTH6 hydrobromide

Cat. No.: B2468327 Get Quote

Executive Summary: This document provides a comprehensive technical overview of CPTH6
hydrobromide, a thiazole derivative identified as a selective inhibitor of the GNAT family

histone acetyltransferases (HATs), Gcn5 (KAT2A) and pCAF (KAT2B). CPTH6 has emerged as

a valuable chemical probe for studying the roles of these enzymes in cellular processes and as

a potential scaffold for the development of novel anticancer therapeutics. This guide details its

mechanism of action, summarizes its biological effects with quantitative data, presents detailed

experimental protocols for its evaluation, and illustrates key pathways and workflows through

diagrams.

Introduction: Gcn5 and pCAF in Health and Disease
General control non-depressible 5 (Gcn5) and p300/CBP-associated factor (pCAF) are highly

homologous lysine acetyltransferases (KATs) that play critical roles in transcriptional regulation.

[1] They function as the catalytic subunits of large, multi-protein coactivator complexes, which

are recruited to chromatin to acetylate histone tails (primarily Histone H3 at lysine 9, H3K9) and

other non-histone proteins.[1][2] This acetylation neutralizes the positive charge of lysine

residues, weakening their interaction with DNA and creating a more open chromatin structure

that facilitates gene transcription.[3]

Beyond histones, Gcn5 and pCAF acetylate a wide array of proteins, including transcription

factors like p53 and c-MYC, and cytoskeletal proteins such as α-tubulin.[1][4] Through these

activities, they regulate fundamental cellular processes including cell cycle progression, DNA

repair, metabolism, and differentiation.[1][5] Dysregulation of Gcn5 and pCAF activity is
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implicated in various diseases, most notably cancer, where their overexpression is often linked

to the stabilization of oncoproteins and the promotion of cell proliferation and survival.[1][6] This

makes them attractive targets for therapeutic intervention.

CPTH6 Hydrobromide: A Selective Gcn5/pCAF
Inhibitor
CPTH6, with the chemical name 3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-

yl]hydrazone, is a thiazole derivative that selectively inhibits the HAT activity of Gcn5 and

pCAF.[7][8][9]

Chemical Properties
Property Value Reference

IUPAC Name

3-methyl-cyclopentanone, 2-[4-

(4-chlorophenyl)-2-

thiazolyl]hydrazone,

monohydrobromide

[10]

CAS Number 2321332-57-2 [9][10]

Molecular Formula C₁₅H₁₆ClN₃S • HBr [10]

Molecular Weight 386.7 g/mol [10]

Appearance Crystalline solid [10]

Solubility
DMSO: 25 mg/ml; DMF: 25

mg/ml; Ethanol: 0.5 mg/ml
[10]

Mechanism of Action
CPTH6 demonstrates significant selectivity for Gcn5 and pCAF over the related p300/CBP

family of HATs.[8][9] In vitro enzymatic assays show that CPTH6 effectively reduces the

acetylation of histone substrates by recombinant Gcn5 and pCAF, while having no effect on

p300 or CBP activity at similar concentrations.[8]

The inhibitory effect of CPTH6 on Gcn5 can be reversed by increasing the concentration of the

acetyl-CoA cofactor, suggesting a mechanism that may involve competition at or near the
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acetyl-CoA binding site.[8] Treatment of cells with CPTH6 leads to a dose- and time-dependent

decrease in the acetylation of key Gcn5/pCAF substrates, including histone H3, histone H4,

and α-tubulin.[7][8][11] This hypoacetylation of cellular proteins is a direct consequence of

Gcn5/pCAF inhibition and underlies the biological effects of the compound.
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Caption: Mechanism of selective inhibition by CPTH6.

Quantitative Biological Data
CPTH6 has been evaluated across a range of human cancer cell lines, demonstrating potent

anti-proliferative and cytotoxic effects. The half-maximal inhibitory concentration (IC₅₀) values

vary depending on the cell type and exposure duration.

In Vitro HAT Inhibition
In a radioactive assay using recombinant enzymes and histone H3 as a substrate, 800 μmol/L

CPTH6 demonstrated significant inhibition of Gcn5 and pCAF activity, comparable to other
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known inhibitors, while not affecting p300 and CBP.[8][12]

Cell Viability (IC₅₀)
The following tables summarize the IC₅₀ values of CPTH6 in various cancer cell lines.

Table 1: IC₅₀ of CPTH6 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines (72h treatment)[11]

Cell Line IC₅₀ (μM)

H1299 65

A549 73

Calu-1 77

A427 81

H1650 83

Calu-3 85

H460 147

H1975 198

HCC827 205

Table 2: IC₅₀ of CPTH6 in Patient-Derived Lung Cancer Stem-Like Cells (LCSCs) (72h

treatment)[3]
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LCSC Line IC₅₀ (μM)

LCSC18 12

LCSC136 21

LCSC36 23

LCSC223 25

LCSC229 29

LCSC196 36

LCSC143 67

Notably, CPTH6 shows greater potency in lung cancer stem-like cells compared to established

NSCLC cell lines, suggesting it may preferentially target the cancer stem cell population.[3][11]

Cellular Consequences and Signaling Pathways
Inhibition of Gcn5/pCAF by CPTH6 triggers a cascade of cellular events, primarily leading to

cell cycle arrest and apoptosis.

Histone Hypoacetylation and Gene Expression: CPTH6 treatment leads to global

hypoacetylation of histones H3 and H4.[7] This alters chromatin structure and modulates the

expression of genes critical for cell survival and proliferation.

Cell Cycle Arrest: Treated cells accumulate in the G0/G1 phase of the cell cycle, with a

corresponding depletion of cells in the S and G2/M phases.[7][8]

Apoptosis Induction: CPTH6 induces apoptosis through the intrinsic mitochondrial pathway.

[7] This is characterized by a decrease in mitochondrial membrane potential, the release of

cytochrome c from the mitochondria into the cytosol, and cleavage of PARP.[7][8]

Overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL can mitigate CPTH6-induced

apoptosis.[7]

α-Tubulin Hypoacetylation and Autophagy: CPTH6 also reduces the acetylation of α-tubulin,

a non-histone substrate of Gcn5/pCAF.[7][11] This has been linked to an impairment of the
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autophagic process, specifically by reducing autophagosome turnover and degradation.[9]

[13]
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Caption: Cellular signaling consequences of CPTH6 treatment.

Detailed Experimental Protocols
The following are representative protocols for evaluating the activity of CPTH6.

In Vitro HAT Activity Assay (Radioactive)
This protocol is adapted from studies demonstrating the direct enzymatic inhibition by CPTH6.

[8]

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the HAT assay buffer (50

mmol/L Tris-HCl pH 8.0, 0.1 mmol/L EDTA, 1 mmol/L dithiothreitol, 10% glycerol).

Component Addition: To the buffer, add the following components:

1 μg of recombinant human Gcn5 or pCAF protein.

2 μg of histone H3 or H4 substrate.

CPTH6 (e.g., at a final concentration of 800 μmol/L) or DMSO as a vehicle control.

20 μmol/L Acetyl-CoA containing 0.01 μCi/μL [³H]Acetyl-CoA to initiate the reaction.

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

Blotting: Spot the reaction mixture in triplicate onto P-81 phosphocellulose filter papers.

Washing: Wash the filter papers extensively with a suitable buffer (e.g., 50 mM sodium

bicarbonate, pH 9.2) to remove unincorporated [³H]Acetyl-CoA.

Detection: Dry the filters and place them in scintillation vials with scintillation fluid. Measure

the incorporated radioactivity using a scintillation counter.

Analysis: Express the results as a percentage of the activity observed in the DMSO control

samples.
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Cellular Acetylation Analysis (Western Blot)
This protocol assesses the effect of CPTH6 on protein acetylation levels within cells.[8][11]

Cell Treatment: Plate cells (e.g., U-937, H1299) and allow them to adhere. Treat with various

concentrations of CPTH6 (e.g., 20-100 μmol/L) or DMSO for desired time points (e.g., 24-72

hours).

Protein Extraction: Harvest the cells, wash with PBS, and lyse in RIPA buffer containing

protease and deacetylase inhibitors (e.g., Trichostatin A, sodium butyrate).

Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE: Denature equal amounts of protein lysate and separate by SDS-polyacrylamide

gel electrophoresis.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-acetyl-

Histone H3, anti-acetyl-α-tubulin (K40), anti-total Histone H3, anti-total α-tubulin, and a

loading control (e.g., anti-HSP72/73, anti-β-actin).

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Analysis: Quantify band intensity using densitometry software and normalize the acetylated

protein levels to the total protein and/or loading control.

Cell Viability and IC₅₀ Determination (MTT Assay)
This protocol measures the effect of CPTH6 on cell proliferation and viability.[11]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

attach overnight.

Treatment: Treat the cells with a serial dilution of CPTH6 (e.g., 10-200 μmol/L) for a specified

duration (e.g., 72 hours). Include a DMSO vehicle control.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form

formazan crystals.

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidic

isopropanol) to dissolve the formazan crystals.

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.

IC₅₀ Calculation: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability. Plot the viability against the logarithm of the inhibitor

concentration and use non-linear regression (four-parameter model) to calculate the IC₅₀

value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2468327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Assays

Data Output

Cancer Cell Culture

Treat with CPTH6
(Dose-response, Time-course)

Cell Viability
(MTT Assay)

Protein Extraction
& Western Blot

Cell Harvesting
& Flow Cytometry

IC₅₀ Values
↓ Acetyl-H3

↓ Acetyl-Tubulin
↑ Cleaved PARP

↑ G0/G1 Arrest
↑ Apoptosis (Annexin V)

Click to download full resolution via product page

Caption: Experimental workflow for evaluating CPTH6 activity.

Applications in Research and Drug Development
CPTH6 serves as a critical tool for elucidating the specific functions of Gcn5 and pCAF in

various biological contexts. Its selectivity allows researchers to dissect the roles of the GNAT

family from those of the p300/CBP family.

From a therapeutic standpoint, the potent activity of CPTH6 against cancer cells, particularly

cancer stem-like cells, makes it a promising lead compound.[11] The high IC₅₀ values in some

contexts indicate a need for further optimization to improve potency for potential clinical use.[1]

Future drug development efforts may focus on:

Structure-Activity Relationship (SAR) studies: To design more potent and drug-like analogs.

Combination Therapies: Investigating synergistic effects with other anticancer agents, such

as DNA-damaging drugs.[14]
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In Vivo Efficacy: Evaluating the antitumor activity and pharmacokinetic properties of CPTH6

and its derivatives in animal models. Studies have already shown that CPTH6 can inhibit the

growth of LCSC-derived xenografts in vivo.[11]

Conclusion
CPTH6 hydrobromide is a well-characterized, selective inhibitor of Gcn5 and pCAF

acetyltransferases. It effectively reduces histone and non-histone protein acetylation, leading to

cell cycle arrest and apoptosis in a variety of cancer models. Its preferential activity against

cancer stem-like cells highlights its therapeutic potential. The data and protocols summarized in

this guide provide a solid foundation for researchers and drug development professionals to

utilize CPTH6 as a chemical probe and a scaffold for the discovery of next-generation

epigenetic cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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